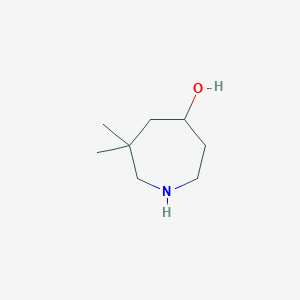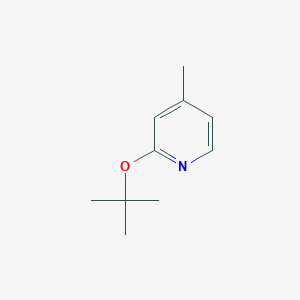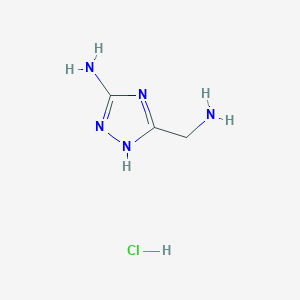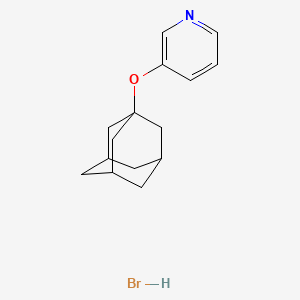
Clorhidrato de 2-amino-N-butil-N,3-dimetilbutanamida
Descripción general
Descripción
2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl. It is a derivative of butanamide and contains an amino group, a butyl group, and a methyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Mecanismo De Acción
2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride is similar to other amide derivatives, such as 2-Amino-N-ethyl-N,3-dimethylbutanamide hydrochloride and 2-Amino-N-propyl-N,3-dimethylbutanamide hydrochloride. it is unique in its structure due to the presence of the butyl group, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
2-Amino-N-ethyl-N,3-dimethylbutanamide hydrochloride
2-Amino-N-propyl-N,3-dimethylbutanamide hydrochloride
2-Amino-N-ethyl-N,2-dimethylbutanamide hydrochloride
This detailed overview provides a comprehensive understanding of 2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-amino-N-butyl-N,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.ClH/c1-5-6-7-12(4)10(13)9(11)8(2)3;/h8-9H,5-7,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHBBRJOGGLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)




![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)



![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)
